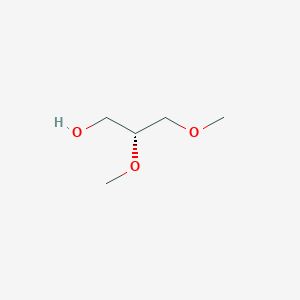

(2R)-2,3-Dimethoxypropan-1-ol

Description

The Ubiquitous Role of Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are essential components in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. numberanalytics.commdpi.com The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org Utilizing these natural building blocks, a strategy known as chiral pool synthesis, offers an efficient pathway to complex chiral molecules, often reducing the number of synthetic steps and ensuring high stereochemical purity. numberanalytics.comwikipedia.org

The demand for single-enantiomer drugs has grown dramatically, driving the need for chiral intermediates. mdpi.comnih.gov This has spurred the development of new synthetic methods, including a variety of catalytic reactions, to produce complex chiral drug candidates. mdpi.comnih.gov The most sophisticated of these techniques involve the synthesis of homochiral compounds from non-chiral starting materials using chiral metal catalysts. mdpi.comnih.gov

Stereochemical Control as a Central Theme in Asymmetric Organic Synthesis

Stereochemical control is a cornerstone of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule profoundly influences its biological activity and physical properties. numberanalytics.com Asymmetric synthesis, the process of selectively producing one stereoisomer of a chiral molecule, is crucial in this endeavor. wikipedia.org This is often achieved through asymmetric catalysis, where a chiral catalyst guides a chemical reaction to favor the formation of a specific stereoisomer. numberanalytics.com

Several strategies are employed to achieve stereochemical control, including the use of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org Chiral catalysts, such as transition metal complexes, are also widely used to induce high levels of stereoselectivity. numberanalytics.com The effectiveness of asymmetric catalysis depends on several factors, including the design of the chiral catalyst, reaction conditions like temperature and solvent, and the structure of the substrate. numberanalytics.com The ultimate goal is to control both the relative and absolute configuration of multiple stereocenters within a molecule. nih.gov

(2R)-2,3-Dimethoxypropan-1-ol as a Prototypical Chiral Glycerol (B35011) Derivative in Academic Research

This compound is a key chiral building block derived from glycerol. Its specific stereochemistry makes it a valuable starting material in the synthesis of more complex chiral molecules. The presence of the methoxy (B1213986) groups provides a stable, protected diol system, while the primary alcohol offers a reactive site for further chemical transformations. This combination of features makes it an ideal model compound for academic research into the development of new synthetic methodologies and the synthesis of novel, biologically active compounds.

The synthesis of such chiral glycerol derivatives often involves stereoselective reactions to ensure the desired enantiomer is produced with high purity. vulcanchem.com These derivatives are crucial intermediates in the production of various pharmaceuticals. google.com

Historical Context and Evolution of Synthetic Strategies for Chiral Polyols

The synthesis of chiral polyols, which are organic compounds containing multiple hydroxyl groups, has been a long-standing challenge in organic chemistry. Historically, chemists relied on the chiral pool, using naturally occurring chiral molecules as starting points. numberanalytics.com While effective, this approach is limited by the availability and structural diversity of natural starting materials.

Over the decades, significant advancements have been made in developing new synthetic strategies. Early methods were often cumbersome and difficult to replicate. google.com The development of asymmetric catalysis revolutionized the field, allowing for the creation of chiral polyols from achiral precursors with high levels of stereocontrol. mdpi.comnih.gov

More recently, iterative strategies for the construction of 1,3-polyol chains have gained prominence. rsc.org These methods involve the sequential addition of chiral building blocks to a growing polyol chain, allowing for precise control over the stereochemistry of each newly introduced stereocenter. rsc.org This modular approach provides a flexible and efficient route to a wide range of complex polyketide natural products. rsc.orgfrontiersin.org Furthermore, the development of hyperbranched polyglycerols through techniques like ring-opening multibranching polymerization has opened new avenues for creating complex polyether polyols with controlled molecular weights and functionalities. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2,3-dimethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDAPJJFRLSRPX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Synthetic Transformations of 2r 2,3 Dimethoxypropan 1 Ol and Its Derivatives

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group at the C1 position is the most reactive site for nucleophilic and oxidative transformations, providing a straightforward handle for derivatization and functional group interconversion.

Esterification and Etherification Reactions for Derivative Synthesis

The primary alcohol of (2R)-2,3-dimethoxypropan-1-ol can be readily converted into esters and ethers, which are common derivatives for modifying the molecule's physical properties or for use as intermediates in multi-step syntheses.

Esterification: Esters are typically synthesized by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. byjus.com To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. For substrates sensitive to acidic conditions, milder methods such as Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are effective. commonorganicchemistry.com

Another powerful method for ester formation is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgalfa-chemistry.com A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the primary, achiral C1 position of this compound. organic-chemistry.orgmissouri.edu

Etherification: The synthesis of ether derivatives can be achieved through several methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. byjus.com Alternatively, acid-catalyzed dehydration of primary alcohols can produce symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. byjus.commasterorganicchemistry.com More modern methods using transition-metal catalysts, for instance based on iron(III) triflate, can facilitate the direct etherification of alcohols under milder conditions. nih.govacs.org

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde, (2R)-2,3-dimethoxypropanal, or a carboxylic acid, (2R)-2,3-dimethoxypropanoic acid. The final product is determined by the choice of oxidizing agent and the reaction conditions. wikipedia.orglibretexts.org

Partial Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required, and the aldehyde product must often be removed from the reaction mixture as it forms to prevent over-oxidation. libretexts.orgchemistryguru.com.sg This is typically achieved by distillation, taking advantage of the aldehyde's lower boiling point compared to the starting alcohol. chemistryguru.com.sg Common reagents for this partial oxidation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their selectivity for converting primary alcohols to aldehydes. chemistrysteps.com Another set of conditions is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. chemistrysteps.com

Full Oxidation to Carboxylic Acids: For the complete oxidation to a carboxylic acid, stronger oxidizing agents are employed, and the reaction is typically run under conditions that ensure the intermediate aldehyde is also oxidized. libretexts.org This often involves heating the reaction mixture under reflux. libretexts.orgquora.com Strong, chromium-based reagents like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or potassium dichromate (K₂Cr₂O₇) in acidic solution are effective for this transformation. wikipedia.org Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that efficiently converts primary alcohols to carboxylic acids. wikipedia.orgquora.com A convenient two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO₂ has also been developed for this conversion under mild conditions, compatible with sensitive functional groups. nih.gov

| Target Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | chemistrysteps.com |

| Aldehyde | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Gentle warming with immediate distillation of the product | libretexts.orgchemistryguru.com.sg |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heating under reflux with excess oxidizing agent | libretexts.org |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Alkaline, acidic, or neutral conditions, often with heat | wikipedia.orgquora.com |

| Carboxylic Acid | Jones Reagent (CrO₃ / H₂SO₄) | Acetone as solvent | wikipedia.org |

Halogenation and Other Functional Group Interconversions for Diverse Scaffolds

Converting the primary hydroxyl group into other functionalities, particularly halogens, creates versatile intermediates for further synthetic transformations, such as the introduction of nitrogen, sulfur, or carbon nucleophiles.

Halogenation: The hydroxyl group is a poor leaving group, so it must first be activated for nucleophilic substitution. For conversion to alkyl chlorides, thionyl chloride (SOCl₂) is a common and effective reagent. chemistrysteps.comlibretexts.org The reaction proceeds by converting the alcohol into an intermediate chlorosulfite ester, which then undergoes an Sₙ2 attack by a chloride ion. chemistrysteps.comlibretexts.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) is widely used to convert primary and secondary alcohols into alkyl bromides. masterorganicchemistry.com This reaction also follows an Sₙ2 mechanism, where the phosphorus activates the hydroxyl group, allowing for displacement by a bromide ion. chemistrysteps.comyoutube.com These methods are generally preferred over using concentrated hydrohalic acids (HCl or HBr) as they operate under milder conditions and minimize the risk of carbocation rearrangements. chemistrysteps.comlibretexts.org

Other Interconversions: The Mitsunobu reaction provides a powerful platform for a wide range of functional group interconversions beyond esterification. missouri.edunih.gov By employing different acidic nucleophiles, the primary alcohol can be converted into various derivatives. For example, using phthalimide (B116566) as the nucleophile, followed by hydrolysis (the Gabriel synthesis), yields a primary amine. organic-chemistry.org Using hydrogen azide (B81097) leads to an alkyl azide, which can be subsequently reduced to a primary amine. organic-chemistry.org This reaction's versatility allows for the introduction of C-N, C-S, and even C-C bonds under mild conditions. alfa-chemistry.com

Transformations Involving the Methoxy (B1213986) Ether Linkages

The two methoxy groups in this compound are generally stable ether linkages, but they can be cleaved under specific conditions or participate in nearby reactions.

Stability and Selective Cleavage under Acidic or Basic Conditions

Aliphatic ethers like the methoxy groups in this molecule are characterized by their general lack of reactivity, making them excellent protecting groups. They are stable under neutral, basic, and weakly acidic conditions, as well as to many oxidizing and reducing agents. However, cleavage of the C-O ether bond can be achieved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI.

Various Lewis acids, such as aluminum trihalides or boron trihalides (e.g., BBr₃), are particularly effective agents for cleaving ethers. nih.gov In some cases, selective cleavage of one methoxy group over another can be achieved if one is sterically or electronically differentiated. nih.gov For example, aromatic methoxy groups adjacent to a carbonyl function can be selectively cleaved without affecting other methoxy groups. nih.gov While the two methoxy groups in this compound are electronically similar, their steric environments are slightly different, which could potentially be exploited for selective mon-demethylation after the C1-hydroxyl has been derivatized. Recent methods have also explored photocatalytic approaches for the chemoselective deprotection of phenolic ethers, though their applicability to aliphatic ethers is more limited. chemrxiv.org

Participation of Methoxy Groups in Neighboring Group Effects or Complexation

The oxygen atoms of the methoxy groups possess lone pairs of electrons, allowing them to act as internal nucleophiles or as ligands for metal ions.

Complexation: The oxygen atoms of the methoxy groups can act as Lewis bases and coordinate to metal ions, forming chelate complexes. asianpubs.org Molecules with multiple ether or hydroxyl functionalities are often effective chelating agents for various metal cations. researchgate.net The ability of this compound and its derivatives to form such complexes depends on the metal ion and the conformation of the molecule, which dictates the ability to form stable, typically five- or six-membered, chelate rings.

Exploration of Novel Reaction Pathways and Mechanistic Studies

The strategic placement of a primary alcohol and two methoxy groups on a chiral three-carbon backbone makes this compound and its derivatives valuable substrates for investigating new synthetic methodologies and reaction mechanisms. The inherent chirality and the potential for diverse functional group transformations provide a rich platform for exploring stereocontrolled reactions.

Investigations into Stereochemical Outcomes and Diastereomeric Control

The stereocenter at the C2 position of this compound plays a crucial role in directing the stereochemical outcome of reactions involving this molecule or its derivatives. This phenomenon, known as asymmetric induction, is fundamental to the synthesis of enantiomerically pure compounds. The methoxy groups at C2 and C3 can influence the approach of reagents through steric hindrance and electronic effects, leading to the preferential formation of one diastereomer over another.

For instance, in reactions involving the derivatization of the primary alcohol, the chiral center can dictate the facial selectivity of subsequent transformations on the newly introduced group. The extent of this diastereomeric control is often dependent on the reaction conditions, the nature of the reactants, and the presence of chelating metals that can form rigid transition states.

While specific studies detailing the diastereomeric control exerted by the (2R)-2,3-dimethoxypropyl moiety are not extensively documented in readily available literature, the principles of 1,2- and 1,3-asymmetric induction are well-established. In hypothetical scenarios, the oxidation of the primary alcohol to an aldehyde, forming (2R)-2,3-dimethoxypropanal, would create a chiral aldehyde. Nucleophilic addition to the carbonyl group of this aldehyde would be expected to proceed with a degree of diastereoselectivity, governed by Felkin-Anh or related models, where the stereocenter adjacent to the carbonyl directs the incoming nucleophile.

The following table illustrates the potential diastereomeric outcomes for a generic nucleophilic addition to (2R)-2,3-dimethoxypropanal, highlighting the factors that would be investigated in mechanistic studies.

| Reaction Condition | Proposed Transition State Model | Expected Major Diastereomer | Key Influencing Factors |

| Non-chelating conditions (e.g., organolithium reagents) | Felkin-Anh | (2R,3R)-product | Steric hindrance from the largest group (C3-methoxy) |

| Chelating conditions (e.g., Grignard reagents with MgCl₂) | Chelation Control | (2S,3R)-product | Formation of a five-membered chelate between the carbonyl oxygen and the C2-methoxy group |

Note: This table is a theoretical representation based on established principles of asymmetric synthesis and requires experimental validation for (2R)-2,3-dimethoxypropanal.

Rearrangement Reactions and Fragmentations Leading to New Structural Motifs

The structural framework of this compound and its derivatives is amenable to various rearrangement and fragmentation reactions, which can be exploited to generate novel and structurally diverse molecules. These transformations often proceed through cationic or radical intermediates and are influenced by the electronic nature of the substituents.

Rearrangement reactions, such as the pinacol (B44631) or Wagner-Meerwein rearrangements, could potentially be induced in derivatives of this compound under acidic conditions. For example, conversion of the primary alcohol to a good leaving group, followed by treatment with a Lewis acid, could trigger a 1,2-hydride or 1,2-methoxide shift, leading to the formation of a rearranged carbonyl compound. The stereochemical information from the starting material would influence the conformational preferences of the transition state, potentially leading to a stereoselective rearrangement.

Fragmentation reactions are particularly relevant in the context of mass spectrometry, where they provide valuable structural information. The fragmentation patterns of O-methylated glycerol (B35011) derivatives, such as this compound, are characterized by cleavages of the carbon-carbon backbone and the carbon-oxygen bonds. Common fragmentation pathways include the loss of a methoxy group, a hydroxymethyl group, or cleavage between C1-C2 or C2-C3. The analysis of these fragmentation patterns is crucial for the structural elucidation of related natural products and synthetic intermediates.

Below is a table summarizing potential fragmentation pathways for the molecular ion of 2,3-Dimethoxypropan-1-ol (B1281922) in a mass spectrometer.

| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| 89 | [M - CH₂OH]⁺ | Formaldehyde and a hydrogen radical |

| 75 | [M - OCH₃]⁺ | A methoxy radical |

| 59 | [CH₃OCH₂CHOH]⁺ | A methoxy radical |

| 45 | [CH₂OCH₃]⁺ | A C₂H₅O₂ radical |

Note: This data is generalized for dimethoxypropanol isomers and specific high-resolution mass spectrometry studies on the (2R)-enantiomer would be needed for definitive assignments.

Cascade and Multicomponent Reactions Incorporating the Chiral Building Block

The concept of cascade (or domino) and multicomponent reactions (MCRs) aligns with the principles of green and efficient chemistry by combining multiple synthetic steps into a single operation. The use of chiral building blocks like this compound in such reactions allows for the direct synthesis of complex, enantiomerically enriched molecules.

In a cascade reaction, the product of an initial transformation becomes the substrate for a subsequent reaction in the same pot. Derivatives of this compound could be designed to initiate or participate in such sequences. For instance, a derivative containing both a nucleophilic and an electrophilic center, separated by a suitable tether, could undergo an intramolecular cyclization cascade upon activation. The stereocenter would be expected to influence the stereochemical outcome of the newly formed rings.

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer a powerful strategy for generating molecular diversity. This compound or its aldehyde derivative, (2R)-2,3-dimethoxypropanal, could serve as a chiral component in well-known MCRs such as the Passerini, Ugi, or Biginelli reactions. The incorporation of this chiral C3 synthon would introduce a stereocenter into the product, potentially inducing diastereoselectivity in the formation of other stereocenters.

The following table provides hypothetical examples of how (2R)-2,3-dimethoxypropanal could be utilized in established multicomponent reactions to generate chiral heterocyclic structures.

| Multicomponent Reaction | Reactants | Potential Chiral Product Class |

| Ugi Reaction | (2R)-2,3-dimethoxypropanal, an amine, a carboxylic acid, an isocyanide | Chiral α-acylamino carboxamides |

| Passerini Reaction | (2R)-2,3-dimethoxypropanal, a carboxylic acid, an isocyanide | Chiral α-acyloxy carboxamides |

| Biginelli Reaction | (2R)-2,3-dimethoxypropanal, a β-ketoester, urea (B33335) or thiourea | Chiral dihydropyrimidinones |

Note: The feasibility and stereochemical outcomes of these proposed reactions would require experimental investigation.

Applications of 2r 2,3 Dimethoxypropan 1 Ol As a Versatile Chiral Building Block

Asymmetric Synthesis of Biologically Active Natural Products and Analogues

Chiral building blocks are fundamental to the total synthesis of natural products, which often possess complex stereochemical architectures crucial to their biological activity.

While (2R)-2,3-dimethoxypropan-1-ol is a viable chiral precursor, a detailed literature search did not yield specific examples of its direct incorporation into the synthesis of polyhydroxy alkaloids or dihydropyranones. The synthesis of these natural product classes often relies on chiral pool starting materials or asymmetric catalytic methods to establish the required stereocenters. For instance, the synthesis of dihydropyranones can be achieved through various strategies, including organocatalytic [4+2] annulation reactions and ring-closing metathesis, which build the heterocyclic core with high stereocontrol mdpi.comresearchgate.netorganic-chemistry.org. Similarly, the synthesis of polyhydroxy alkaloids frequently employs chiral building blocks derived from amino acids or sugars.

The synthesis of all possible stereoisomers of a biologically active compound is crucial for conducting thorough structure-activity relationship (SAR) studies. By systematically altering the stereochemistry at each chiral center, researchers can probe the three-dimensional requirements for molecular recognition and biological activity. Chiral building blocks like this compound are instrumental in this process, providing a defined stereochemical starting point from which other stereocenters can be constructed.

For example, in the development of novel pharmaceuticals, understanding how each stereoisomer interacts with a biological target can guide the design of more potent and selective drugs. The use of a specific enantiomer as a starting material simplifies the synthetic route to a target stereoisomer, avoiding the need for challenging chiral separations of complex mixtures later in the synthesis.

Preparation of Chiral Intermediates for Pharmaceutical and Agrochemical Industries

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of efficient methods for producing chiral intermediates. Biocatalysis and asymmetric synthesis are key technologies in this field, enabling the large-scale production of single-enantiomer compounds scilit.comresearchgate.net. Chiral building blocks derived from readily available starting materials are highly sought after for their efficiency and cost-effectiveness in industrial settings nih.gov.

This compound, with its defined stereochemistry, serves as a precursor to a variety of chiral intermediates. Its functional groups can be readily modified to construct the carbon skeletons of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the two methoxy (B1213986) groups can influence the conformation of synthetic intermediates, thereby directing the stereochemical outcome of subsequent reactions.

| Industry | Application of Chiral Intermediates | Potential Role of this compound |

| Pharmaceutical | Synthesis of enantiomerically pure active ingredients (APIs) for improved efficacy and reduced side effects. | Precursor for fragments of complex APIs, introducing specific stereocenters. |

| Agrochemical | Development of stereoisomerically pure pesticides and herbicides for enhanced target specificity and reduced environmental impact. | Building block for the synthesis of the chiral core of agrochemical compounds. |

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. A wide variety of chiral auxiliaries have been developed, many of which are derived from naturally occurring chiral molecules mdpi.comresearchgate.net.

While the direct use of this compound as a chiral auxiliary is not prominently documented, its structural motifs are relevant to the design of new auxiliaries. The 1,2-dioxygenated pattern is a common feature in many successful chiral ligands and auxiliaries.

Similarly, chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The development of novel chiral ligands is an active area of research, with a focus on creating ligands that are both highly effective and readily synthesized scilit.comnih.govnih.govescholarship.orgrsc.org. Propanediol derivatives, in general, serve as valuable scaffolds for the synthesis of bidentate and tridentate chiral ligands used in a variety of metal-catalyzed asymmetric transformations.

Contribution to Asymmetric Catalysis Development and Efficiency

The development of new and efficient asymmetric catalytic systems is paramount for modern organic synthesis. The performance of a chiral catalyst is highly dependent on the structure of the chiral ligand, which creates a chiral environment around the metal center and dictates the stereochemical course of the reaction.

Although specific examples of catalysts derived directly from this compound are not widely reported, the principles of its stereochemistry contribute to the broader understanding of ligand design. The spatial arrangement of its functional groups can inform the design of new ligands with optimized steric and electronic properties for specific catalytic applications.

Synthesis of Advanced Materials Precursors with Defined Chirality (e.g., helical polymers)

Stereochemical Characterization and Advanced Analytical Techniques

Determination of Enantiomeric Excess (ee) using Chiral Chromatography and Spectroscopic Methods

The enantiomeric excess (ee) of a sample of (2R)-2,3-Dimethoxypropan-1-ol, which quantifies the excess of one enantiomer over the other, is a critical parameter of its purity. Chiral chromatography and specific spectroscopic methods are the primary tools for this determination.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, allowing for the accurate determination of their relative proportions. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the reviewed literature, the general principle involves the differential retention of the (R)- and (S)-enantiomers on the chiral column, leading to two distinct peaks in the chromatogram. The ratio of the areas of these peaks directly corresponds to the enantiomeric ratio and thus the enantiomeric excess. For chiral diols, which share structural similarities with the target compound, various chiral columns and mobile phases have been successfully employed. acs.orgdntb.gov.uanih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer an alternative and often rapid means of determining enantiomeric excess. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.gov Upon reaction with a CDA, the enantiomers are converted into diastereomers, which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the calculation of the ee. For chiral diols, chiral boric acids have been shown to be effective CDAs, forming stable cyclic esters with distinguishable proton NMR signals for the resulting diastereomers. nih.gov

Fluorescence-based assays represent a high-throughput method for determining the ee of chiral diols and other functional groups. bath.ac.uk These methods often rely on the formation of diastereomeric complexes with a fluorescent chiral sensor, where each diastereomer exhibits a distinct fluorescence response. bath.ac.uk

A representative data table illustrating the determination of enantiomeric excess for a chiral diol using a chiral derivatizing agent and ¹H NMR is shown below. Although this data is for a model compound, it exemplifies the expected results for this compound upon similar analysis.

| Diastereomer | Characteristic ¹H NMR Signal (ppm) | Integration |

| Diastereomer 1 (from R-enantiomer) | 7.85 (d) | 1.00 |

| Diastereomer 2 (from S-enantiomer) | 7.82 (d) | 0.10 |

| This table is illustrative and based on general principles of the technique. |

Elucidation of Absolute Configuration (AC)

Determining the absolute configuration (AC) of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a fundamental aspect of its characterization. Several advanced techniques are employed for this purpose.

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. The technique requires a single crystal of the compound or a suitable crystalline derivative. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry. For molecules that are oils at room temperature, such as this compound, derivatization to form a crystalline solid is a necessary prerequisite for X-ray crystallographic analysis.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such techniques that provide information about the stereochemistry of a molecule. The resulting spectrum, which is unique for each enantiomer (mirror images of each other), can be compared with theoretically calculated spectra for a known absolute configuration. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the analyte.

NMR spectroscopy, in conjunction with chiral derivatizing agents, provides a powerful method for the assignment of absolute configuration, particularly for secondary alcohols. Mosher's method is a widely used technique that involves the esterification of the alcohol with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govyoutube.comnih.govspringernature.com The resulting diastereomeric esters exhibit characteristic patterns in their ¹H NMR spectra due to the anisotropic effect of the phenyl group of the MTPA moiety. nih.govnih.govspringernature.com By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed stereocenter, the absolute configuration of the original alcohol can be deduced. nih.govnih.govspringernature.com

Chiral shift reagents, typically lanthanide complexes, can also be used to differentiate enantiomers in the NMR spectrum. libretexts.org These reagents form diastereomeric complexes with the analyte, inducing significant shifts in the NMR signals of the protons close to the binding site. The differential shifts observed for the two enantiomers can be used to determine their ratio and, in some cases, to infer the absolute configuration by comparing the observed shifts with those of known standards. libretexts.org

The following table illustrates the type of data obtained from a Mosher's method analysis for the assignment of absolute configuration of a secondary alcohol.

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) |

| H-1a | 3.75 | 3.80 | -0.05 |

| H-1b | 3.65 | 3.72 | -0.07 |

| H-3 | 4.10 | 4.05 | +0.05 |

| OMe-2 | 3.40 | 3.38 | +0.02 |

| OMe-3 | 3.35 | 3.36 | -0.01 |

| This table is a hypothetical representation of data for a Mosher's method analysis of a derivative of this compound. |

Advanced Spectroscopic Characterization for Structural Elucidation of Derivatives

For complex derivatives of this compound, particularly those with multiple stereocenters or intricate molecular architectures, advanced spectroscopic techniques are essential for complete structural elucidation.

Multi-dimensional NMR spectroscopy, including techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides detailed information about the connectivity of atoms within a molecule. youtube.comyoutube.compageplace.de

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton connectivity networks.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons. youtube.com

These techniques, when used in combination, allow for the complete assignment of all proton and carbon signals in the NMR spectra of complex derivatives, thereby confirming their chemical structure.

High-Resolution Mass Spectrometry Techniques for Confirmation of Transformations and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous characterization of chemical compounds, offering high accuracy and precision in mass determination. In the context of this compound, HRMS plays a critical role in confirming its molecular formula and assessing its purity, particularly after synthetic transformations. Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide mass accuracy typically within 5 parts per million (ppm), enabling the confident determination of elemental compositions.

Detailed Research Findings

The primary application of HRMS in the analysis of this compound is the precise measurement of its molecular ion. The compound has a chemical formula of C₅H₁₂O₃, which corresponds to a theoretical monoisotopic mass of 120.078644 Da nih.gov. When analyzed by HRMS using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with a theoretical exact mass of 121.08627 Da. The high mass accuracy of HRMS allows for the differentiation of the target compound from other potential isobaric impurities, which may have the same nominal mass but different elemental formulas.

The table below illustrates the principle of molecular formula confirmation using HRMS. The experimentally observed mass would be compared against the theoretical exact mass, with the mass error (in ppm) indicating the accuracy of the measurement and the confidence in the assigned formula.

| Ion Species | Elemental Composition | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₅H₁₃O₃⁺ | 121.08627 | Hypothetical value for illustration, typically < 5 ppm deviation | Calculated as ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 10⁶ |

Note: Observed mass and mass error are illustrative. In practice, these values are determined experimentally.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is utilized to study the fragmentation patterns of this compound. This provides structural confirmation and can be used to distinguish it from its isomers. While detailed HRMS fragmentation studies specifically on this compound are not extensively published, the fragmentation pathways can be predicted based on the known behavior of alcohols and ethers in mass spectrometry. Common fragmentation events include alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and the loss of small neutral molecules like water (H₂O) or methanol (B129727) (CH₃OH).

Standard Gas Chromatography-Mass Spectrometry (GC-MS) data for the achiral analogue, 2,3-dimethoxypropan-1-ol (B1281922), shows prominent fragment ions at nominal masses of m/z 45, 58, and 75 nih.gov. HRMS allows for the determination of the precise elemental composition of these fragments, confirming their origin from the parent molecule.

The table below details the predicted high-resolution masses for these key fragments and their likely elemental compositions, derived from the structure of this compound.

| Nominal m/z | Proposed Elemental Composition | Theoretical Exact Mass (Da) | Proposed Fragment Structure/Origin |

|---|---|---|---|

| 75 | C₃H₇O₂⁺ | 75.04406 | Alpha-cleavage: Loss of the -CH₂OH group, followed by rearrangement. Ion: [CH₃OCH(CH₂)OCH₃]⁺ |

| 58 | C₃H₆O⁺ | 58.04186 | Cleavage with loss of methanol and a methyl radical. |

| 45 | C₂H₅O⁺ | 45.03349 | Alpha-cleavage: Cleavage of the bond between C2 and C3. Ion: [CH₂OCH₃]⁺ |

The confirmation of these exact masses in an experimental HRMS/MS spectrum would provide strong evidence for the structure of this compound. This level of detail is crucial for verifying the outcome of chemical transformations, such as methylation or reduction reactions, and for establishing the purity of the final product by ensuring the absence of structurally related impurities.

Computational and Theoretical Studies on 2r 2,3 Dimethoxypropan 1 Ol and Its Reactions

Molecular Modeling and Conformational Analysis of the Chiral Molecule and its Intermediates

The spatial arrangement of the hydroxyl and methoxy (B1213986) groups in (2R)-2,3-Dimethoxypropan-1-ol dictates its reactivity and interactions. Molecular modeling and conformational analysis are employed to identify the most stable arrangements (conformers) of the molecule and its reaction intermediates. Through systematic or stochastic conformational searches, various low-energy structures are generated.

These studies often reveal the importance of intramolecular hydrogen bonding between the hydroxyl group and one of the methoxy oxygen atoms, which can significantly influence the conformational landscape. The relative energies of different conformers are calculated to determine their population distribution at a given temperature, providing a picture of the molecule's preferred shapes. This analysis is crucial for understanding how the molecule will present itself to incoming reagents in a chemical reaction.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (O-C1-C2-O(Me)) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 180° (anti) | 60° (gauche) | 0.00 |

| 2 | 60° (gauche) | 60° (gauche) | 0.85 |

| 3 | 60° (gauche) | 180° (anti) | 1.20 |

| 4 | 180° (anti) | 180° (anti) | 2.50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. Specific values would be derived from detailed quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are utilized to optimize the geometry of the conformers identified through molecular modeling, providing precise bond lengths, bond angles, and dihedral angles. This optimization leads to a more accurate determination of the relative energies of the conformers.

Furthermore, DFT is employed to map out the energy profiles of reaction pathways involving this compound. This involves locating and calculating the energies of transition states, which are the energy maxima along the reaction coordinate. The difference in energy between the reactants and the transition state provides the activation energy, a critical parameter for understanding reaction rates.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, ECD Spectra) for Stereochemical Assignment and Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure and stereochemistry of a molecule. For this compound, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the assignment of complex spectra.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly sensitive to the absolute configuration of chiral molecules. Theoretical prediction of the ECD spectrum of this compound using time-dependent DFT (TD-DFT) can provide a theoretical fingerprint that, when matched with the experimental spectrum, unequivocally confirms the (R)-configuration.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Calculated Value |

|---|---|---|

| ¹H NMR (δ, ppm) - H1a | 3.55 | 3.52 |

| ¹H NMR (δ, ppm) - H1b | 3.65 | 3.63 |

| ¹³C NMR (δ, ppm) - C1 | 64.2 | 63.9 |

| ECD (λmax, nm) | 195 | 198 |

Note: The data in this table is hypothetical and serves to illustrate the comparison between experimental and calculated data.

Mechanistic Investigations of Reaction Pathways and Transition States, including Energy Barriers and Selectivity

Computational studies provide invaluable insights into the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states.

For reactions where this compound is used as a chiral substrate or auxiliary, DFT calculations can be used to determine the energy barriers for the formation of different stereoisomeric products. The transition state leading to the major product is expected to have a lower activation energy than the transition state leading to the minor product. This allows for a rationalization of the observed stereoselectivity.

Computational Insights into Enantioselectivity and Diastereoselectivity of Synthetic Transformations

Building upon mechanistic investigations, computational models can be used to understand and predict the enantioselectivity and diastereoselectivity of reactions involving this compound. By analyzing the structures of the diastereomeric transition states, researchers can identify the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that favor the formation of one stereoisomer over another.

These computational insights are not only of academic interest but also have practical implications for the design of new and more selective synthetic methods. By understanding the factors that control stereoselectivity, chemists can modify the reactants or reaction conditions to enhance the formation of the desired stereoisomer, leading to more efficient and sustainable chemical syntheses.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes for (2R)-2,3-Dimethoxypropan-1-ol Production

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For this compound, future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. To address these challenges, researchers are exploring alternative approaches. One promising avenue is the use of bio-based starting materials. For instance, microbial fermentation routes, similar to those developed for the production of (2R,3R)-2,3-butanediol, could be engineered to produce this compound or its precursors. nih.gov This would involve metabolic engineering of microorganisms to create efficient cell factories for the target molecule. nih.gov

Furthermore, the principles of green chemistry, such as atom economy and the use of safer solvents and catalysts, will be central to developing more sustainable synthetic protocols. documentsdelivered.com This includes the exploration of catalytic systems that can operate under milder conditions and be easily recycled. The development of such green synthetic strategies will not only reduce the environmental impact of producing this compound but also enhance its economic viability for large-scale applications.

Exploration of Novel Biocatalytic Systems for Derivatization and Production of Analogues

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high enantioselectivity and regioselectivity of enzymes. mdpi.com Future research will focus on the discovery and engineering of novel enzymes for the production and derivatization of this compound and its analogues.

Enzymes such as alcohol dehydrogenases have shown excellent performance in the asymmetric synthesis of chiral aromatic alcohols and could be adapted for the production of this compound. nih.gov Researchers are working on establishing efficient bienzyme-coupled catalytic systems to enhance the efficiency of these reactions. nih.gov Moreover, the integration of chemical and enzymatic catalysis in sequential systems presents an eco-friendly and promising approach for synthesizing a wide variety of chiral alcohols with excellent enantioselectivity under mild reaction conditions. acs.org

The exploration of the secondary metabolism of organisms is a rich source for discovering enzymes with new and synthetically attractive activities. acs.org These novel biocatalysts could be integrated into multi-enzyme cascades for the one-pot synthesis of complex chiral molecules derived from this compound. acs.org Such biocatalytic systems offer the potential for highly selective and sustainable production of a diverse range of valuable chiral building blocks. nih.govsiena.edu

Integration with Continuous Flow Chemistry for Scalable and Efficient Production of Enantiopure Compounds

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. rsc.orgazolifesciences.comeuropa.eu The integration of continuous flow technology with the synthesis of this compound is a key area for future research aimed at achieving scalable and efficient production.

Flow chemistry systems allow for precise control over reaction parameters, which can lead to higher yields and selectivities. illinois.eduuc.pt For the production of enantiopure compounds, continuous flow processes can be coupled with immobilized chiral catalysts, enabling their efficient reuse and reducing downstream purification efforts. rsc.orgacs.org This approach is particularly beneficial for multistep syntheses, where intermediates can be generated and consumed in a continuous stream without the need for isolation. mdpi.com

The development of telescoped continuous flow processes, where multiple reaction steps are integrated into a single, uninterrupted sequence, will be crucial for the efficient manufacturing of this compound and its derivatives. acs.org Such processes can significantly reduce production time and costs, making the synthesis of these chiral building blocks more economically feasible for industrial applications. rsc.orgsyrris.com

Discovery of New Applications in Emerging Fields such as Sensing and Nanotechnology

The unique chiral structure of this compound makes it an interesting candidate for applications in emerging fields like sensing and nanotechnology. Chirality plays a crucial role at the nanoscale, influencing the properties and functionalities of materials. nih.gov

In the field of sensing, chiral molecules can be used to develop highly selective sensors for the detection of other chiral compounds. semanticscholar.org this compound could be incorporated into sensor arrays or used to functionalize nanoparticles to create chiroptical sensors. These sensors could have applications in pharmaceutical analysis, environmental monitoring, and medical diagnostics.

In nanotechnology, chiral nanomaterials are a rapidly developing area of research due to their unique optical and electronic properties. nsf.govumich.edursc.org this compound could be used as a chiral ligand to induce chirality in nanoparticles, leading to materials with novel chiroptical responses. mdpi.com These chiral nanomaterials could find applications in areas such as asymmetric catalysis, chiral recognition, and the development of advanced optical devices. mdpi.comresearchgate.net

Advancements in Computational Prediction and Machine Learning for Rational Design in Stereoselective Synthesis

Computational chemistry and machine learning are becoming increasingly important tools in the field of stereoselective synthesis. rsc.org These approaches can accelerate the discovery and optimization of catalysts and reaction conditions for the synthesis of enantiopure compounds like this compound.

Computational methods can be used to understand reaction mechanisms and predict the stereoselectivity of a given reaction. emich.edu This knowledge can then be used to rationally design more efficient and selective catalysts. Machine learning algorithms, trained on large datasets of experimental results, can predict the outcome of stereoselective reactions with high accuracy. researchgate.netnih.govresearchgate.netarxiv.org This predictive power can significantly reduce the number of experiments needed to find optimal reaction conditions, saving time and resources. researchgate.net

The application of these computational tools will be instrumental in the rational design of synthetic routes to this compound. By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space and identify novel and improved methods for its synthesis. rsc.orgrsc.org This synergy between computational and experimental chemistry holds the key to unlocking new frontiers in the production and application of this important chiral building block. chemistryworld.com

Q & A

Basic Questions

Q. What are the key spectroscopic and structural identifiers for (2R)-2,3-Dimethoxypropan-1-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the stereochemistry and methoxy group positions. The chiral center (2R) configuration can be verified via optical rotation or chiral HPLC.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 120.1470 (CHO) confirms the molecular weight. Fragmentation patterns should align with methoxy cleavage and propanol backbone.

- IUPAC Name : Cross-reference with CAS Registry Number 40453-77-8 and InChIKey

RXDAPJJFRLSRPX-UHFFFAOYSA-Nfor database validation . - Data Table :

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 120.1470 g/mol |

| CAS Number | 40453-77-8 |

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer :

- Store in a dry, inert environment at 2–8°C to prevent hydrolysis of methoxy groups. Use airtight containers under nitrogen to avoid oxidation. Stability under these conditions is inferred from analogous glycol ethers .

- Critical Note : Monitor for decomposition via periodic GC-MS analysis, particularly if used in prolonged synthetic workflows.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to favor the (R)-enantiomer.

- Analytical Validation :

- Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase.

- Compare retention times with racemic standards; enantiomeric excess (ee) >98% is achievable with optimized conditions .

- Data Contradiction Tip : Discrepancies in ee values across studies may arise from solvent polarity effects on chiral recognition—systematically test solvent systems.

Q. What strategies resolve contradictions in reported reactivity data for methoxy group substitution?

- Methodological Answer :

- Variable Control : Replicate experiments under differing conditions (e.g., pH, temperature, solvent polarity) to identify outliers. For example, methoxy group stability varies in acidic vs. basic media .

- Cross-Study Analysis : Use meta-analytical tools to compare kinetic data from publications. Apply Arrhenius plots to isolate temperature-dependent effects.

- Advanced Spectroscopy : O isotopic labeling can track methoxy group retention during reactions, resolving ambiguities in substitution mechanisms .

Q. How to design experiments investigating its role in lipid membrane dynamics?

- Methodological Answer :

- Model Systems : Incorporate this compound into liposomes (e.g., DPPC/cholesterol) and monitor membrane fluidity via fluorescence anisotropy (e.g., using DPH probes).

- Molecular Dynamics (MD) Simulations : Parameterize the compound’s force field using quantum mechanical data (e.g., Gaussian09) to predict insertion depth and hydrogen-bonding interactions .

- Validation : Compare simulation results with experimental data from Small-Angle X-ray Scattering (SAXS) to resolve structural contradictions .

Q. What are common synthetic impurities, and how are they mitigated?

- Methodological Answer :

- Impurity Profile :

- Byproducts : 2,3-Dimethoxypropanal (oxidation product), (2S)-enantiomer (if asymmetric synthesis is incomplete).

- Detection : GC-MS or LC-MS with polarity-adjusted gradients.

- Mitigation Strategies :

- Reductive Workup : Use NaBH to reduce aldehydes to alcohols.

- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) to separate enantiomers .

- Data Table :

| Impurity | Detection Method | Mitigation Strategy |

|---|---|---|

| 2,3-Dimethoxypropanal | GC-MS (RT: 8.2 min) | NaBH reduction |

| (2S)-enantiomer | Chiral HPLC | Optimized asymmetric catalysis |

Safety and Handling

Q. What acute exposure protocols are recommended for laboratory accidents?

- Methodological Answer :

- Inhalation : Immediate removal to fresh air; administer artificial respiration if breathing is irregular. Monitor for delayed symptoms (e.g., CNS depression) over 24 hours .

- Dermal Contact : Rinse with water for 15 minutes; apply emollients if irritation persists.

- Emergency Analysis : Post-exposure, analyze residual compound on PPE via FT-IR to identify contamination sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.